molecular formula C20H22N2O2+2 B12449811 1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium

1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium

Cat. No.: B12449811
M. Wt: 322.4 g/mol
InChI Key: CCFOQKXYCDYADM-UHFFFAOYSA-N
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Description

1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes two pyridin-1-ium groups and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium typically involves the reaction of 2,5-dimethoxybenzyl chloride with pyridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridin-1-ium groups. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium undergoes various chemical reactions, including:

Scientific Research Applications

1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse range of activities .

Comparison with Similar Compounds

1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium can be compared to other similar compounds, such as:

Properties

Molecular Formula

C20H22N2O2+2

Molecular Weight

322.4 g/mol

IUPAC Name

1-[[2,5-dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C20H22N2O2/c1-23-19-13-18(16-22-11-7-4-8-12-22)20(24-2)14-17(19)15-21-9-5-3-6-10-21/h3-14H,15-16H2,1-2H3/q+2

InChI Key

CCFOQKXYCDYADM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C[N+]2=CC=CC=C2)OC)C[N+]3=CC=CC=C3

Origin of Product

United States

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